Ethyl 2-bromodecanoate
Overview
Description
Synthesis Analysis
The synthesis of brominated ethyl esters is well-documented. For instance, ethylene di-11-bromoundecanoate was synthesized as a model for the hydrophobic moiety of saturated phospholipids, indicating that brominated esters can be synthesized to mimic certain biological molecules . Another paper describes the Reformatsky reaction of ethyl 2-bromoalkanoates with succinic anhydride to form β-oxoadipate derivatives and γ-oxo acids, showcasing a method to synthesize complex molecules from simpler brominated esters . These methods could potentially be adapted for the synthesis of ethyl 2-bromodecanoate.
Molecular Structure Analysis
The molecular structure of brominated ethyl esters can be determined using X-ray crystallography. For example, the crystal structure of ethylene di-11-bromoundecanoate reveals that the hydrocarbon chains are fully extended in the crystalline state, which contrasts with the folded configurations proposed for phospholipids in biological membranes . The molecular structure of other brominated compounds, such as 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, has also been determined, providing insights into the stereochemistry of these compounds .
Chemical Reactions Analysis
Brominated ethyl esters participate in various chemical reactions. The Reformatsky reaction mentioned earlier is one example where ethyl 2-bromoalkanoates are used to form more complex molecules . Additionally, ethyl 6-bromosorbate serves as an intermediate for the preparation of Wittig and Horner-type reagents, which are useful in synthesizing polyenes and alkanoic acid derivatives . The reactivity of brominated esters makes them versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethyl esters can be inferred from the synthesis and structural analysis. For example, the crystalline structure of ethylene di-11-bromoundecanoate suggests that these compounds can form stable crystals under certain conditions . The reactivity of these esters in various reactions indicates that they are likely to have significant chemical reactivity, which is important for their use as intermediates in organic synthesis .
Scientific Research Applications
Applications in Organic Synthesis
Bromine Atom-Transfer Radical Addition : Ethyl 2-bromodecanoate can participate in bromine atom-transfer radical addition reactions. For example, Yorimitsu et al. (2001) demonstrated that ethyl bromoacetate reacts with triethylborane in water to yield ethyl 4-bromodecanoate. This process is influenced by the choice of solvent, with polar solvents like DMF and DMSO enhancing the reaction efficiency (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Synthesis of α-Tocopherol : Sakamoto, Miyazawa, & Kajiwara (1992) utilized ethyl [1-13C]-bromoacetate, a derivative of ethyl 2-bromodecanoate, in the synthesis of α-tocopherol, an important vitamin E component. This synthesis process was facilitated using ultrasonic methods, highlighting the compound's role in creating valuable biochemicals (Sakamoto, Miyazawa, & Kajiwara, 1992).
Chemical Research and Education
- Chemistry Teaching Applications : Ethyl 2-bromodecanoate serves as a valuable teaching tool in chemistry education. Han Li-rong (2010) discussed its use in chemistry classes to engage students in research studies, emphasizing its practical application in understanding chemical reactions and principles (Han Li-rong, 2010).
Advanced Chemical Transformations
Reformatsky Reaction : Schick & Ludwig (1992) explored the use of ethyl 2-bromodecanoate in the Reformatsky reaction with succinic anhydride, leading to the formation of β-oxoadipate derivatives and γ-oxo acids. This highlights its role in complex organic synthesis processes (Schick & Ludwig, 1992).
Peptide Synthesis : In the field of peptide synthesis, 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP), a related compound, has been used effectively. Li-peng & Xu Cheng (2000) demonstrated its utility in synthesizing peptides with high efficiency and low racemization, further illustrating the potential applications of related bromo compounds in biochemistry (Li-peng & Xu Cheng, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-bromodecanoate is a chemical compound with the linear formula C12H23BrO2 Similar compounds are known to participate in elimination reactions, specifically e2 reactions .
Mode of Action
It can be inferred from similar compounds that it might undergo e2 elimination reactions . In an E2 reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to form a π bond, and the leaving group departs, taking the bonding electrons with it .
Biochemical Pathways
Similar compounds are known to participate in metabolic pathways involving catabolism and anabolism . These pathways involve the breakdown of larger molecules into smaller ones (catabolism) and the synthesis of larger biomolecules from smaller ones (anabolism) .
Pharmacokinetics
Understanding the pharmacokinetics of a prodrug and its active metabolite can provide insights .
Result of Action
Similar compounds are known to undergo elimination reactions, resulting in the formation of new compounds .
Action Environment
It is known that environmental factors can affect the stability and efficacy of many chemical compounds .
properties
IUPAC Name |
ethyl 2-bromodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXHTJCOQWOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290513 | |
Record name | Decanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromodecanoate | |
CAS RN |
6974-85-2 | |
Record name | Decanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6974-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromodecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6974-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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